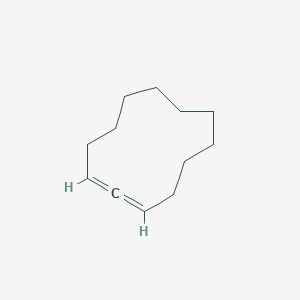
Cyclododeca-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododeca-1,2-diene is an organic compound with a twelve-membered ring structure containing two double bonds. This compound is of significant interest in organic chemistry due to its unique cyclic structure and reactivity. It serves as a precursor for various chemical reactions and has applications in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododeca-1,2-diene can be synthesized through several methods. One common approach involves the trimerization of butadiene using a Ziegler-Natta catalyst, such as titanium tetrachloride and aluminum chloride, under mild conditions (70-80°C) and low pressure (around 2 bar) . This process yields cyclododeca-1,5,9-triene, which can then be selectively hydrogenated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of cyclododeca-1,5,9-triene. This oxidation can be achieved using various oxidizing agents, such as oxygen or nitric acid, in the presence of catalysts like boric acid . The resulting product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododeca-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield cyclododecane or other reduced products.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Cyclododecane and other saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Aplicaciones Científicas De Investigación
Cyclododeca-1,2-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclododeca-1,2-diene involves its ability to undergo various chemical transformations due to the presence of double bonds. These double bonds can participate in addition reactions, forming reactive intermediates that can further react to produce a wide range of products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecatriene: Another twelve-membered ring compound with three double bonds.
Cyclododecane: A saturated twelve-membered ring compound obtained by the hydrogenation of cyclododeca-1,2-diene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct reactivity compared to other cyclododeca compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
1129-91-5 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5H,2,4,6-12H2 |
Clave InChI |
FJTSGSJAXDYRTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC=C=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


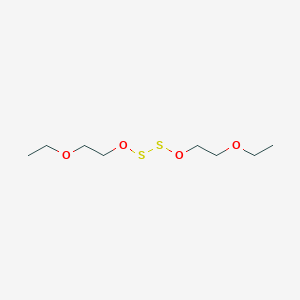
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
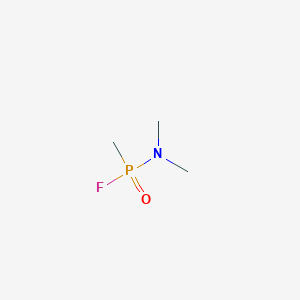
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
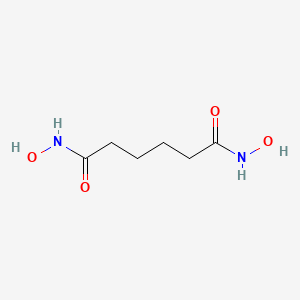

![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
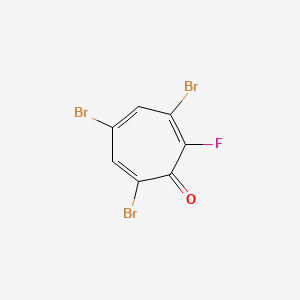
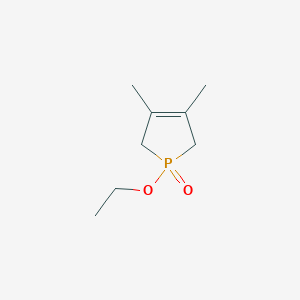
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
